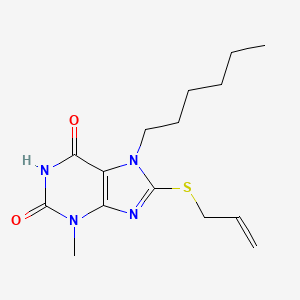

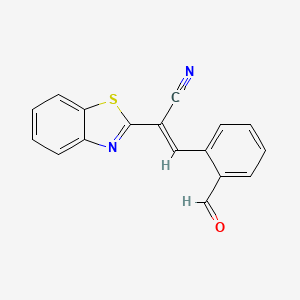

7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

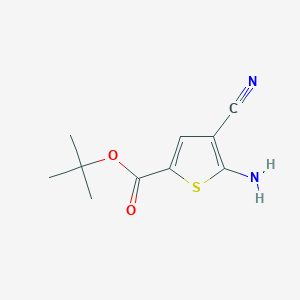

7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione, also known as HPMP, is a purine derivative. It has a molecular weight of 322.43 and a linear formula of C15H22N4O3S . This compound has gained significant attention in the field of chemistry due to its unique properties and potential applications in various fields including agriculture, pharmaceuticals, and material sciences.

Physical And Chemical Properties Analysis

The physical and chemical properties of 7-Hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione are not fully detailed in the search results. It has a molecular weight of 322.43 and a linear formula of C15H22N4O3S . More comprehensive data on its physical and chemical properties would require additional analysis.科学的研究の応用

Cytostatic and Antimicrobial Activities

A comprehensive study synthesized a series of derivatives, including 6-substituted 7-deazapurine ribonucleosides, to evaluate their cytostatic, antimicrobial, and anti-HCV activities. Compounds with specific structural features exhibited significant cytotoxicity at low nanomolar concentrations. Some derivatives also showed promising activity against Mycobacterium bovis and the hepatitis C virus, highlighting the compound's potential in treating various microbial infections and its use as an antiviral agent (Nauš et al., 2014).

Aromatase Inhibition and Tumor Inhibiting Activity

Derivatives of the compound were synthesized and evaluated as inhibitors of estrogen biosynthesis, which is crucial for the treatment of hormone-dependent breast cancer. Several alkyl-substituted derivatives exhibited stronger inhibition of human placental aromatase compared to existing drugs, with some showing enhanced inhibition of plasma estradiol concentration in preclinical models. This suggests the compound's significant potential in developing more effective treatments for hormone-dependent breast cancer (Hartmann & Batzl, 1986).

Synthesis of Purine Analogs and Precursors

The compound was involved in the synthesis of various purine analogs, serving as a crucial intermediate in the preparation of biologically active molecules. These synthesized molecules have potential applications in drug development and in understanding cellular mechanisms involving purines (Alves et al., 1994).

Safety and Hazards

特性

IUPAC Name |

7-hexyl-3-methyl-8-prop-2-enylsulfanylpurine-2,6-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O2S/c1-4-6-7-8-9-19-11-12(16-15(19)22-10-5-2)18(3)14(21)17-13(11)20/h5H,2,4,6-10H2,1,3H3,(H,17,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTDVNLTYMMNEQM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN1C2=C(N=C1SCC=C)N(C(=O)NC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Hexyl-3-methyl-8-prop-2-enylthio-1,3,7-trihydropurine-2,6-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2402391.png)

![(1H-pyrazolo[4,3-b]pyridin-3-yl)methanol](/img/structure/B2402393.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] thiophene-2-carboxylate](/img/structure/B2402396.png)

![2-[4-(6-Methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2402405.png)

![5-[(3R,4R)-3-Cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2402407.png)

![Meso-(6R,9R)-2-Tert-Butyl 9-Methyl 2-Azaspiro[5.5]Undecane-2,9-Dicarboxylate](/img/structure/B2402412.png)